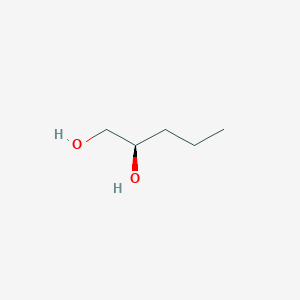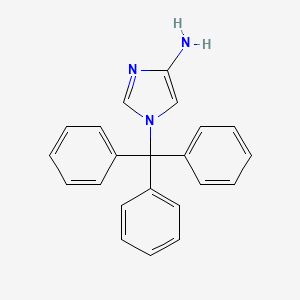![molecular formula C16H15Cl4N5O B1139461 (8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride CAS No. 591771-91-4](/img/structure/B1139461.png)
(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride
Overview
Description
PSB 10 hydrochloride is a potent and selective antagonist of the human adenosine A3 receptor. It exhibits high selectivity for the human adenosine A3 receptor over other adenosine receptor subtypes, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
PSB 10 hydrochloride is a potent and highly selective antagonist for the human adenosine A3 receptor . The adenosine A3 receptor is a protein that in humans is encoded by the ADORA3 gene. It has a high affinity for adenosine, and upon binding, it triggers a variety of downstream effects, playing a crucial role in many physiological processes.
Mode of Action
PSB 10 hydrochloride interacts with its target, the adenosine A3 receptor, by binding to it selectively . This binding inhibits the activity of the receptor, acting as an inverse agonist
Biochemical Pathways
It is known that adenosine receptors play a key role in the central nervous system and have been implicated in various physiological processes including pain, inflammation, and stress responses . By acting as an inverse agonist at the adenosine A3 receptor, PSB 10 hydrochloride could potentially affect these processes.
Result of Action
PSB 10 hydrochloride, by acting as an inverse agonist at the adenosine A3 receptor, has been shown to produce thermal hyperalgesia in mice . Hyperalgesia is an increased sensitivity to pain, which can be a result of injury to tissues and nerves. This suggests that PSB 10 hydrochloride could potentially have applications in pain management.
Biochemical Analysis
Biochemical Properties
PSB 10 hydrochloride interacts with the human adenosine A3 receptor . The nature of these interactions is antagonistic, meaning that PSB 10 hydrochloride binds to the receptor and blocks its activation by adenosine .
Cellular Effects
The cellular effects of PSB 10 hydrochloride are primarily related to its antagonistic action on the adenosine A3 receptor . By blocking this receptor, PSB 10 hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PSB 10 hydrochloride involves binding to the adenosine A3 receptor and preventing its activation . This can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Given its role as an antagonist of the adenosine A3 receptor, it is likely that its effects would be observable shortly after administration and would persist as long as the drug remains bound to the receptor .
Metabolic Pathways
As an antagonist of the adenosine A3 receptor, it may influence pathways related to adenosine signaling .
Subcellular Localization
Given its role as an antagonist of the adenosine A3 receptor, it is likely that it localizes to the cell membrane where this receptor is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PSB 10 hydrochloride involves the formation of an imidazo[2,1-i]purin-5-one structure.
Industrial Production Methods: Industrial production of PSB 10 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: PSB 10 hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the trichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving PSB 10 hydrochloride include strong bases for deprotonation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of PSB 10 hydrochloride depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different substituents on the trichlorophenyl group .
Scientific Research Applications
PSB 10 hydrochloride is widely used in scientific research due to its high selectivity for the human adenosine A3 receptor. It is used to study the role of adenosine receptors in various physiological and pathological processes, including inflammation, pain, and cancer . In addition, it is used in the development of new therapeutic agents targeting adenosine receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PSB 10 hydrochloride include other adenosine receptor antagonists such as PSB 11 hydrochloride and PSB 12 hydrochloride .
Uniqueness: PSB 10 hydrochloride is unique due to its high selectivity for the human adenosine A3 receptor, with a Ki value of 0.44 nM. This high selectivity makes it a valuable tool for studying the specific role of the adenosine A3 receptor in various biological processes .
Properties
IUPAC Name |
(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N5O.ClH/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19;/h4-5,8,20H,3,6H2,1-2H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFUVHYQGOQSS-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028434 | |
| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591771-91-4 | |
| Record name | PSB-10 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591771914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-10 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R36CZP9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)


![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)




![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)



